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Compound of Interest

Compound Name: atriopeptin analog |

Cat. No.: B1167161

For researchers, scientists, and drug development professionals seeking synthetic atriopeptin
analogs for their studies, several commercial suppliers offer a range of related peptides. While
the availability of "atriopeptin analog I"' may require a specific inquiry, various forms of atrial
natriuretic peptides (ANP) and other atriopeptin analogs are readily available. The primary
method for producing these peptides is solid-phase peptide synthesis, which allows for high
purity and the incorporation of modifications to enhance stability or bioactivity.[1]
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) Product CAS ] Available
Supplier Purity . Notes
Name Number Quantities
] ) Exclusively
Atriopeptin - i
Smolecule 0 | 117038-68-3 Not specified Inquiry for research
analo
J purposes.[1]
Synthetic
Human Atrial
_ _ o N >90% by 50ug, 100pg,  For Research
Biomatik Natriuretic Not specified
) SDS-PAGE 1mg Use Only.[2]
Peptide
(ANP)
Synthetic
Atrial 10ug, 50ug,
Cloud-Clone o -~ M9, SPH For Research
Natriuretic Not specified >90% 200pg, 1mg,
Corp. ) Use Only.[3]
Peptide 5mg
(ANP)
] ) ~95% (Highly For metabolic
) Atriopeptin Il » .
MyBioSource Bentid Not specified Purified by 1mg, 5x1mg research
eptide
P HPLC) studies.[4]
A potent
_ _ natriuretic/diu
Echelon Atriopeptin Ill, - - )
o 90052-57-6 Not specified Not specified retic agent
Biosciences rat
and
vasodilator.[5]
United States  Atriopeptin 3 - For Research
Not specified ~95% (HPLC) 200ug

Biological

Analog

Use Only.[6]

Application Notes and Protocols

Application Note 1: In Vitro Inhibition of Human Red
Blood Cell Ca2+-ATPase Activity

Introduction:
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Atriopeptin | has been shown to inhibit the activity of Ca2+-ATPase in human red blood cell
membranes in a concentration-dependent manner. This assay can be used to investigate the
structure-activity relationship of atriopeptin analogs and their effects on calcium signaling
pathways. The inhibitory action on the Ca2+-ATPase, a calcium pump-associated enzyme, may
be relevant to the physiological effects of atriopeptins in tissues such as the kidney.[7][8]

Quantitative Data:

Atriopeptin | Concentration (M) % Inhibition of Ca2+-ATPase Activity
10-8 Progressive Inhibition

107 Progressive Inhibition

10-6 Up to 20%

Data is based on studies of atriopeptin | (residues 127-147 of rat prepro-ANF sequence) on
human red blood cell membrane Ca2+-ATPase.[7][8]

Experimental Protocol: Ca2+-ATPase Inhibition Assay
e Preparation of Human Red Blood Cell Membranes:
o Obtain fresh human blood in heparinized tubes.
o Centrifuge at 1,000 x g for 10 minutes to pellet the red blood cells (RBCs).
o Wash the RBC pellet three times with isotonic saline solution (0.9% NaCl).
o Lyse the RBCs by adding a hypotonic buffer (e.g., 5 mM Tris-HCI, pH 7.4).
o Centrifuge at 20,000 x g for 20 minutes to pellet the RBC membranes (ghosts).
o Wash the membranes repeatedly with the hypotonic buffer until they are white.
o Resuspend the membranes in a suitable buffer for the assay.

o Ca2+-ATPase Activity Assay:
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o The assay mixture should contain:

RBC membranes (approximately 100 pg of protein).

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

CaCl:z (to achieve a desired free Ca2* concentration, typically in the micromolar range).

ATP (the substrate, typically 1-3 mM).

Atriopeptin | at various concentrations (e.g., 1078 M to 10-° M).

o Pre-incubate the membranes with Atriopeptin | for a defined period (e.g., 10 minutes) at
37°C.

o Initiate the reaction by adding ATP.

o Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

o Stop the reaction by adding a solution like trichloroacetic acid (TCA).

o Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a
colorimetric method (e.g., the Fiske-Subbarow method).

o Calculate the specific activity of Ca?*-ATPase (e.g., in nmol Pi/mg protein/min) and
determine the percentage of inhibition by Atriopeptin | compared to a control without the
peptide.

Experimental Workflow for Ca2+-ATPase Inhibition Assay
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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